3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole
Overview
Description
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedländer reaction, where an appropriate ketone and an amine are cyclized in the presence of an acid catalyst. Another method involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an imine and an alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.
Scientific Research Applications
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the tetrahydropyridine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-c]pyridine
- 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole is unique due to its specific combination of an indole and a tetrahydropyridine moiety. This structural arrangement allows for unique interactions with biological targets, which may not be possible with other similar compounds. The presence of the chloro substituent also adds to its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C13H13ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 |
InChI Key |
RANMHKQOJANPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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